molecular formula C11H11N3O2 B1437941 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-57-8

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1437941
M. Wt: 217.22 g/mol
InChI Key: WFDDBKWGQXYHMO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. For example, the compound you mentioned appears to contain an ethylphenyl group, a 1,2,3-triazole ring, and a carboxylic acid group .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis of a compound includes the methods used for its synthesis, the reagents used, the conditions under which the synthesis is carried out, and the yield of the compound .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Efficient Synthesis and Structural Analysis

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been widely recognized for their utility in efficient synthesis processes and structural analyses. For instance, the compound and its relatives have been used in the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, showcasing their role as pivotal building blocks in organic synthesis (Khomenko et al., 2016). Moreover, these compounds contribute significantly to understanding ring-chain tautomerism, as evidenced by the synthesis and study of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (Pokhodylo & Obushak, 2022).

Organic Synthesis and Ligand Formation

The triazole derivatives also play a crucial role in organic synthesis and ligand formation. Studies show their applications in oriented synthesis, where specific derivatives like 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid are synthesized using various starting materials and conditions, demonstrating the compound's versatility in chemical synthesis (Liu et al., 2015). Additionally, these compounds serve as ligands in metal complex formations, as indicated by the synthesis and study of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole-based ligands, which show intricate behaviors and complex formations with metals (Stucky et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

1-(2-ethylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-5-3-4-6-10(8)14-7-9(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDDBKWGQXYHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1042604-57-8
Record name 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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